molecular formula C18H39N5O14S B194244 Bekanamycin sulfate CAS No. 29701-07-3

Bekanamycin sulfate

Cat. No. B194244
CAS RN: 29701-07-3
M. Wt: 581.6 g/mol
InChI Key: YGTPKDKJVZOVCO-KELBJJLKSA-N
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Description

Bekanamycin, also known as kanamycin B, is an aminoglycoside antibiotic . It is a congener of kanamycin and is given topically as the sulfate for the treatment of eye infections . It is reported to be more toxic than kanamycin A .


Synthesis Analysis

While specific synthesis details for Bekanamycin sulfate were not found, it is known that Amikacin, another aminoglycoside antibiotic, is synthesized by acylation of the amino group of kanamycin A .


Molecular Structure Analysis

Bekanamycin sulfate has the molecular formula C18H37N5O10 . Its molecular weight is 483.51 (free base basis) . The structure of Bekanamycin sulfate includes two amino sugars glycosidically linked to deoxystreptamine .

Scientific Research Applications

Neuromuscular Junction Effects

Bekanamycin has been studied for its presynaptic effects at the frog neuromuscular junction. It reduces the quantal content of end-plate potentials, suggesting an interference with calcium in the excitation-secretion coupling process. This interaction is thought to be a key factor in neuromuscular blockage (Uchiyama, Molgó, & Lemeignan, 1981).

Antibacterial Activity

Bekanamycin, an aminoglycoside antibiotic, shows antibacterial activity by irreversibly binding to the bacterial 30S ribosomal subunit. This binding disrupts translational initiation complexes and mRNA reading, inhibiting protein synthesis and resulting in a bactericidal effect (Definitions, 2020).

Cardiac Pacemaker Cells Impact

Research on frog cardiac pacemaker cells indicates that bekanamycin induces a concentration-dependent decrease in action potential, affecting the beat rate and electrical activity. This suggests its influence on calcium currents involved in pacemaker cell function (Morales, Castrillón, & Hernández, 1993).

Terahertz Spectroscopy in Detection

An innovative application involves using terahertz spectroscopy with metasurfaces for detecting trace amounts of bekanamycin sulfate. This method demonstrates a significant sensitivity enhancement, offering potential in biological and chemical sensing (Xie et al., 2015).

Neuromuscular Blocking Activity

Studies on rat sciatic nerve-gastrocnemius muscle preparation show that bekanamycin exhibits neuromuscular blocking activity. This effect can be reversed by calcium chloride, highlighting its potential in neuromuscular research (Renna, Siro-Brigiani, Cagiano, & Cuomo, 1983).

Safety And Hazards

Bekanamycin sulfate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTPKDKJVZOVCO-KELBJJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N5O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4696-76-8 (Parent)
Record name Bekanamycin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048739
Record name Bekanamycin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bekanamycin sulfate

CAS RN

29701-07-3
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29701-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bekanamycin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bekanamycin sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bekanamycin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEKANAMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
YF Lin, YC Wang, SY Chang - Journal of Chromatography A, 2008 - Elsevier
… Kanamycin sulfate, bekanamycin sulfate, paromomycin sulfate, tobramycin sulfate and cadaverine were purchased from Sigma (St. Louis, MO, USA). Cadaverine was used as an …
Number of citations: 43 www.sciencedirect.com
ME Hamid, M Goodfellow - REVUE D ELEVAGE ET DE MEDICINE …, 1997 - revues.cirad.fr
42 Mycobacterium farcinogenes, 13 M. senegalense, 17 Nocardia farcinica strains using glucose yeast extract agar medium. Most of the M. farcinogenes strains were susceptible to …
Number of citations: 8 revues.cirad.fr
SK Venkatesan, P Saudagar… - Journal of Proteins & …, 2013 - scholar.archive.org
We report modelled structure of Trypanothione synthase (TryS) of Leishmania donovani. The quality of model is validated by PROCHECK validation package and ERRAT plot. Potential …
Number of citations: 6 scholar.archive.org
S Yano, Y Hotta, S Takahashi - Journal of clinical microbiology, 1986 - Am Soc Microbiol
The effects of 50 antibiotics on the detection and determination of bacterial endotoxins by the chromogenic method using a Limulus reagent (Tachypleus hemocyte lysate) and a …
Number of citations: 12 journals.asm.org
M Oshima, M Hashiguchi, M Nakasuji… - The Journal of …, 1989 - academic.oup.com
Cultured human skin fibroblasts take up aminoglycoside antibiotics into lysosomes to form myeloid bodies. Gentamicin (GM), one such antibiotic, was taken up until the cellular …
Number of citations: 6 academic.oup.com
吉田正英, 小枝武美 - Chemotherapy, 1993 - jlc.jst.go.jp
The present study was undertaken to investigate the effects of kanamycin (KM), bekanamycin (AKM) and ribostamycin (RSM), aminoglycoside antibiotics, onthe contractile response of …
Number of citations: 2 jlc.jst.go.jp
M OTsUKA, S FURUUCHI… - Chemical and …, 1983 - jstage.jst.go.jp
… Antibiotics-treated rats received twice a day an oral dose of 25 mg/kg each of bekanamycin sulfate (Meiji Seika) and lincomycin hydrochloride (Japan Upjohn) for 5d. On the 6th day, the …
Number of citations: 7 www.jstage.jst.go.jp
H Suido, Y Yamamoto - Japanese Journal of Oral Biology, 1988 - jstage.jst.go.jp
The purpose of this study was to evaluate antibotics effective for periodontopathic bacteria as chemotherapeutic agents for periodontitis. Antimicrobial activities of 102 antibiotics (25 …
Number of citations: 0 www.jstage.jst.go.jp
M Hamada, Y HOMMA, T TAMAMURA… - The Japanese journal …, 1977 - jstage.jst.go.jp
Dibekacin, 3', 4'-dideoxykanamycin B, is a semisynthetic antibiotic derived from kanamycin B by UMEZAWA et al.') based on the biochemical mechanisms of resistance to …
Number of citations: 5 www.jstage.jst.go.jp
Y Liu, Y Yang, Y Cao, J Qiu, J Kong… - Journal of Veterinary …, 2021 - Wiley Online Library
The aminoglycoside antibiotic neomycin, which is used to treat external or internal bacterial infections, is primarily administered in veterinary medicine as a sulfate salt. However, no …
Number of citations: 6 onlinelibrary.wiley.com

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